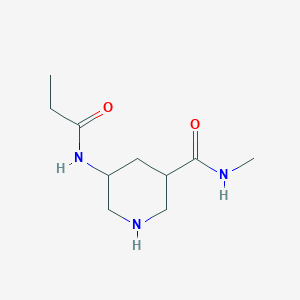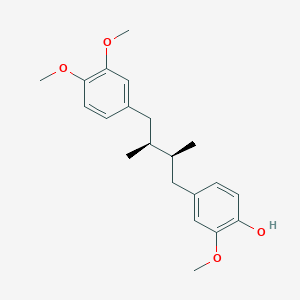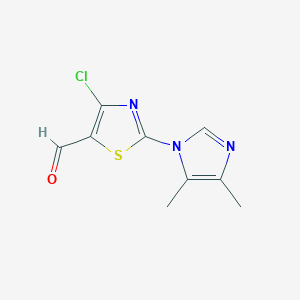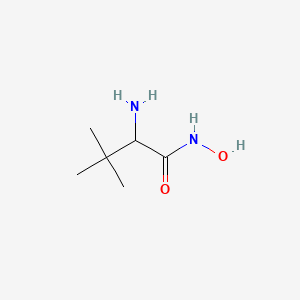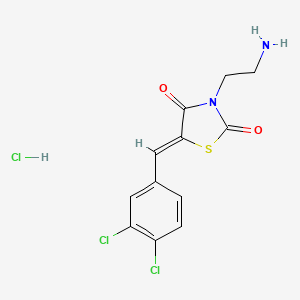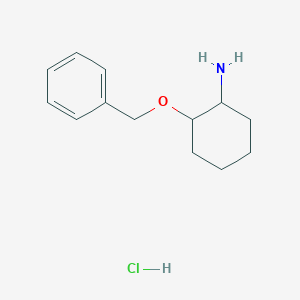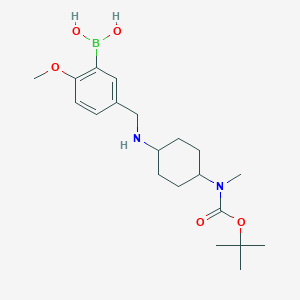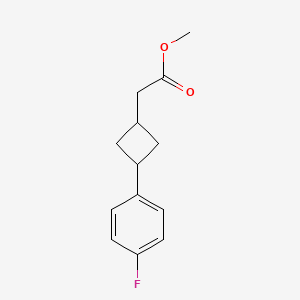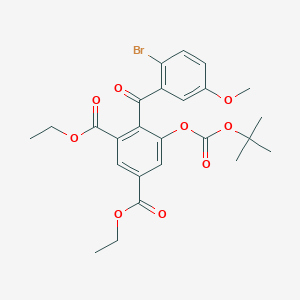
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate is a complex organic compound that features multiple functional groups, including ester, bromo, and methoxy groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromo group to the benzene ring.
Methoxylation: Addition of the methoxy group.
Esterification: Formation of ester groups through reactions with alcohols and acids.
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) as a protecting group for hydroxyl functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the ester functionalities.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromo group.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Drug Development: Investigated for potential pharmacological properties.
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Diagnostic Tools: May be used in the synthesis of diagnostic compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-(2-bromo-5-methoxybenzoyl)isophthalate: Lacks the tert-butoxycarbonyl group.
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-hydroxyisophthalate: Has a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate provides unique reactivity and protection during synthesis, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C25H27BrO9 |
|---|---|
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
diethyl 4-(2-bromo-5-methoxybenzoyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H27BrO9/c1-7-32-22(28)14-11-17(23(29)33-8-2)20(19(12-14)34-24(30)35-25(3,4)5)21(27)16-13-15(31-6)9-10-18(16)26/h9-13H,7-8H2,1-6H3 |
Clé InChI |
FDWUPKQXZNDHOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)OC(C)(C)C)C(=O)C2=C(C=CC(=C2)OC)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
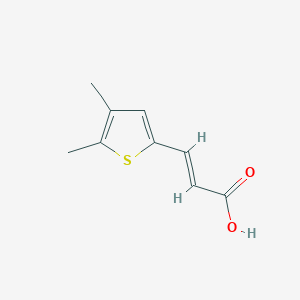
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
